Ethyl 6-amino-2,3-difluorobenzoate
Description
Properties
IUPAC Name |
ethyl 6-amino-2,3-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENGDMNDGBSJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 6-Chloro-2,3-Difluorobenzoate
The most common precursor for ethyl 6-amino-2,3-difluorobenzoate is its chloro analogue. Ethyl 6-chloro-2,3-difluorobenzoate is synthesized via esterification of 6-chloro-2,3-difluorobenzoic acid using ethanol under acidic conditions. Key parameters include:
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Temperature : 80–100°C under reflux.
-
Yield : >90% after purification by distillation or crystallization.
Amination of the Chloro Intermediate
The chlorine atom at position 6 undergoes nucleophilic substitution with ammonia or amines. This reaction is facilitated by the electron-withdrawing effects of the adjacent fluorine atoms, which activate the aryl chloride toward substitution.
Procedure :
-
Reagents : Ethyl 6-chloro-2,3-difluorobenzoate, aqueous ammonia (NH₃), copper(I) iodide (CuI).
-
Conditions : Dimethylformamide (DMF) solvent, 80°C for 12–24 hours.
-
Workup : Extraction with ethyl acetate, washing with dilute HCl, and column chromatography.
-
Yield : 60–75%.
Mechanistic Insight :
The reaction proceeds via a copper-catalyzed Ullmann-type coupling, where CuI facilitates the formation of a reactive aryl-copper intermediate, enabling nucleophilic attack by ammonia.
Directed ortho-Metalation and Functionalization
Directed Metalation of Ethyl 2,3-Difluorobenzoate
This method employs a directed ortho-metalation strategy to introduce the amino group at position 6. The ester group at position 1 directs metalation to the adjacent ortho positions (2 and 6), but fluorine’s meta-directing effect prioritizes functionalization at position 6.
Procedure :
-
Base : Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C.
-
Electrophile : tert-Butyl nitrite or an aminating agent (e.g., O-benzoylhydroxylamine).
-
Quenching : Hydrolysis with aqueous NH₄Cl and esterification with ethanol/H₂SO₄.
Example :
Ethyl 2,3-difluorobenzoate → Lithiation at -78°C → Reaction with tert-butyl nitrite → Hydrolysis → this compound.
Reduction of Nitro Derivatives
Synthesis of Ethyl 6-Nitro-2,3-Difluorobenzoate
Nitration of ethyl 2,3-difluorobenzoate introduces a nitro group at position 6. The nitration regioselectivity is controlled by the electron-withdrawing ester and fluorine groups.
Procedure :
Catalytic Hydrogenation of the Nitro Group
The nitro group is reduced to an amine using hydrogen gas and a catalyst:
Side Reactions : Over-reduction to hydroxylamine is minimized by controlling H₂ pressure and reaction time.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Ethyl 6-chloro-2,3-difluorobenzoate | SNAr with NH₃ | 60–75 | High regioselectivity | Requires Cu catalyst |
| Directed Metalation | Ethyl 2,3-difluorobenzoate | Lithiation, amination | 50–65 | No halogenated precursor needed | Low-temperature conditions |
| Nitro Reduction | Ethyl 6-nitro-2,3-difluorobenzoate | Nitration, hydrogenation | 70–95 | High yields in reduction step | Hazardous nitration reagents |
Optimization Strategies and Scale-Up Considerations
Solvent and Catalyst Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for nitration and amination steps, achieving 90% yield at 100 g/hour throughput.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,3-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of alkylamines.
Hydrolysis: Formation of 6-amino-2,3-difluorobenzoic acid.
Scientific Research Applications
Ethyl 6-amino-2,3-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of fluorinated polymers and materials with unique properties.
Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2,3-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Ethyl 6-amino-2,3-difluorobenzoate with structurally analogous benzoate esters, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects: Amino vs. Halogen Groups
- Ethyl 6-chloro-2,3-difluorobenzoate (C₉H₇ClF₂O₂, MW 220.60 g/mol): Replacing the amino group with chlorine at position 6 introduces strong electron-withdrawing effects, reducing nucleophilic reactivity. This compound is associated with industrial applications and exhibits irritant properties (H315, H319, H335 hazards) . In contrast, the amino group in this compound may enhance solubility in polar solvents and enable salt formation, as seen in its hydrochloride derivative .
- Ethyl 5-bromo-2,3-difluorobenzoate (C₉H₇BrF₂O₂, MW 265.05 g/mol): The bromine substituent at position 5 increases molecular weight and steric bulk compared to the amino group at position 6. Bromine’s polarizability may improve binding in hydrophobic enzyme pockets, making this compound a candidate for agrochemical intermediates .
Positional Isomerism and Fluorine Substitution
- Ethyl 2,3,6-trifluorobenzoate (C₉H₇F₃O₂, MW 204.15 g/mol): The absence of an amino group and presence of a third fluorine atom at position 6 results in a highly electronegative aromatic system. Such compounds are often used as fluorinated building blocks in materials science due to their stability and resistance to metabolic degradation .
- Methyl 3-amino-2,6-difluorobenzoate (C₈H₇F₂NO₂, MW 199.15 g/mol): This positional isomer shifts the amino group to position 3, altering electronic distribution. Methyl esters generally hydrolyze faster than ethyl esters, impacting drug half-life .
Data Table: Comparative Analysis of Benzoate Derivatives
Biological Activity
Ethyl 6-amino-2,3-difluorobenzoate is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.
Overview of this compound
- Chemical Formula : C₉H₉F₂N₁O₂
- Molecular Weight : Approximately 199.17 g/mol
- Structure : The compound features a benzoic acid derivative where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced with fluorine atoms, and an amino group is located at position 6. An ethyl ester group is attached to the carboxyl group of the benzoic acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to their unique electronic properties, while the amino group can form hydrogen bonds with target molecules, stabilizing these interactions.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds. It has been investigated for its potential to modulate enzyme activity and influence metabolic pathways. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Research indicates potential effectiveness against certain bacterial strains.
- Anticancer Activity : The compound's unique structure may allow it to inhibit cancer cell proliferation by targeting specific pathways.
Comparative Studies
When compared to similar compounds, this compound demonstrates distinct biological properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms; amino group at position 6 | Potential anticancer and antimicrobial properties |
| Ethyl 6-amino-2-fluorobenzoate | One fluorine atom; amino group at position 6 | Different electronic properties; reduced activity |
| Ethyl 6-amino-4-fluorobenzoate | One fluorine atom at position 4 | Varies in biological activity due to structural differences |
This table illustrates how variations in structure can significantly impact biological activity.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound could act as inhibitors for specific enzymes involved in cancer metabolism. The IC50 values for these compounds were assessed using various assays, highlighting their potential as therapeutic agents .
- Fluorinated Compounds in Drug Development : Research has shown that fluorinated aromatic compounds like this compound can enhance drug stability and bioavailability. This characteristic is particularly beneficial in developing drugs targeting resistant bacterial strains or cancer cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-amino-2,3-difluorobenzoate, and how can regioselectivity be controlled during amination?
- Methodological Answer : The synthesis typically involves sequential halogenation, fluorination, and amination. For example, starting from 2,3-difluorobenzoic acid, esterification with ethanol under acid catalysis (e.g., H₂SO₄) yields the ethyl ester. Subsequent bromination at the 6-position (using NBS or Br₂) followed by nucleophilic amination (e.g., NH₃/NaN₃ or Pd-catalyzed Buchwald-Hartwig coupling) introduces the amino group. Regioselectivity is achieved by steric/electronic control: fluorine atoms at positions 2 and 3 direct bromination to the 6-position due to reduced electron density. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .
Q. How can spectroscopic techniques (NMR, HPLC) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹⁹F NMR : Fluorine atoms at positions 2 and 3 exhibit distinct chemical shifts (δ ~ -110 to -130 ppm for ortho-fluorines; meta-fluorines appear upfield). The absence of coupling in the 6-amino derivative differentiates it from chloro/bromo analogs .
- ¹H NMR : The ethyl ester group shows a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). The amino proton (if free) appears as a broad singlet (~5 ppm) but may exchange in D₂O.
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention times vary based on polarity; the amino group reduces hydrophobicity compared to halogenated analogs .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with controls like cisplatin.
- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays to assess metabolic stability and drug-drug interaction risks .
- Apoptosis Induction : Perform Annexin V/PI staining and caspase-3/7 activation assays. Mitochondrial pathway involvement can be confirmed via cytochrome c release assays .
Advanced Research Questions
Q. How do computational studies (DFT, molecular docking) explain the enhanced bioactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine, which increase electrophilicity and enhance interactions with biological targets.
- Molecular Docking : Simulate binding to receptors (e.g., EGFR, DNA topoisomerase). Fluorine atoms participate in hydrophobic interactions and weak hydrogen bonds (C-F···H-N), improving binding affinity. Compare docking scores (Glide SP/XP) with non-fluorinated analogs to quantify improvements .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent assay conditions (cell density, serum concentration). Use Hill slope analysis to compare efficacy/potency.
- Metabolic Profiling : Quantify intracellular metabolite levels (LC-MS) to identify prodrug activation or detoxification pathways.
- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators) .
Q. How can continuous flow chemistry improve the scalability of this compound synthesis?
- Methodological Answer :
- Flow Reactor Design : Use a tubular reactor with immobilized acid catalyst (e.g., Amberlyst-15) for esterification. Bromination can be achieved using Br₂ in a Teflon-coated microreactor to enhance safety.
- Process Optimization :
- Residence Time : Adjust flow rates (0.1–5 mL/min) to maximize conversion.
- Temperature : Elevate to 80–100°C for amination steps (Pd/C packed bed).
- Yield Comparison :
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Esterification | 75 | 92 |
| Bromination | 68 | 85 |
| Amination | 50 | 78 |
| Data adapted from industrial-scale protocols for analogous halogenated esters . |
Data Contradiction Analysis
Q. Why do some studies report high CYP450 inhibition while others show negligible effects?
- Methodological Resolution :
- Isoform Specificity : Test against multiple CYP450 isoforms (e.g., CYP2D6 vs. CYP3A4). Fluorine’s electron-withdrawing effect may selectively inhibit isoforms with hydrophobic active sites.
- Metabolite Screening : Identify major metabolites (e.g., hydrolyzed benzoic acid derivatives) via LC-HRMS. Some metabolites may act as stronger inhibitors than the parent compound.
- Species Variability : Repeat assays in human liver microsomes vs. rodent models to account for interspecies differences .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
